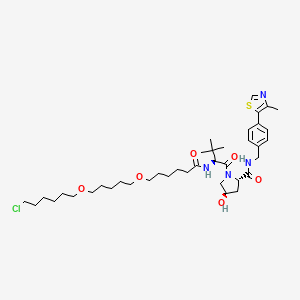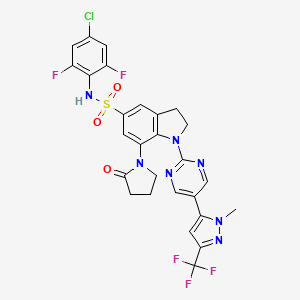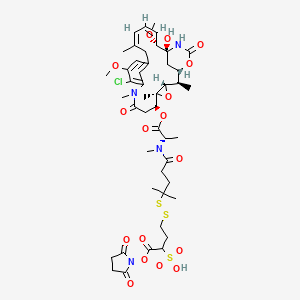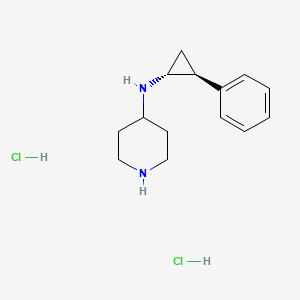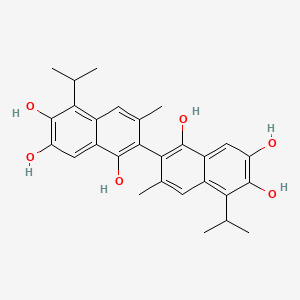
Apogossypol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC736630: is a Bcl-2 antagonist that plays a crucial role in apoptosis regulation in cancer and leukemia. Altered expression of Bcl-2 family proteins contributes to malignant cell expansion and chemoresistance .
Preparation Methods
Synthetic Routes: NSC736630 is a semisynthetic derivative of natural product . It is obtained by eliminating two reactive aldehydes from gossypol.
Reaction Conditions: The compound is orally active and mimics endogenous BH3 peptide-containing antagonists.
Industrial Production: Details on large-scale industrial production methods are not widely available.
Chemical Reactions Analysis
Reactivity: NSC736630 undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For instance, it can react with nucleophiles or undergo redox reactions.
Major Products: The products formed vary based on the reaction type and conditions.
Scientific Research Applications
NSC736630 has diverse applications:
Cancer Research: It targets Bcl-2 proteins, making it valuable for restoring apoptosis sensitivity in cancer cells.
Leukemia Treatment: Inhibiting antiapoptotic Bcl-2 proteins improves clinical outcomes in leukemia patients.
B-NHL and CLL: Overexpression of Bcl-2 occurs in non-Hodgkin B-cell lymphomas (B-NHLs) and chronic lymphocytic leukemias (CLLs).
Mechanism of Action
Molecular Targets: NSC736630 binds and inhibits antiapoptotic Bcl-2 family proteins.
Pathways Involved: By disrupting Bcl-2-mediated apoptosis suppression, it promotes cell death.
Comparison with Similar Compounds
Uniqueness: NSC736630 (apogossypol) displays superior efficacy and lower toxicity compared to its parent compound, gossypol.
Similar Compounds: Other Bcl-2 inhibitors include oblimersen sodium (Genasense) and related agents.
Properties
CAS No. |
66389-74-0 |
|---|---|
Molecular Formula |
C29H34O7 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methanol;3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol |
InChI |
InChI=1S/C28H30O6.CH4O/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;1-2/h7-12,29-34H,1-6H3;2H,1H3 |
InChI Key |
DDVSMQNLYHXDSK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

